molecular formula C7H12OS B3050043 2,2-Dimethyltetrahydro-4h-thiopyran-4-one CAS No. 2323-13-9

2,2-Dimethyltetrahydro-4h-thiopyran-4-one

Cat. No.: B3050043
CAS No.: 2323-13-9
M. Wt: 144.24 g/mol
InChI Key: QAABZONQGGPNCG-UHFFFAOYSA-N
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Description

2,2-Dimethyltetrahydro-4H-thiopyran-4-one is an organic compound with the molecular formula C7H12OS. It is a sulfur-containing heterocycle with a six-membered ring structure, incorporating a ketone functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dimethyltetrahydro-4H-thiopyran-4-one can be synthesized through several methods. One common approach involves the intramolecular Dieckmann condensation of 3,3’-thiodipropanoates in the presence of sodium methoxide or sodium hydride. The intermediate 3-(alkoxycarbonyl)-4-oxotetrahydrothiopyrans are then hydrolyzed and decarboxylated by heating in dilute sulfuric acid .

Another method involves the double addition of hydrogen sulfide or sodium sulfide to divinyl ketones. This reaction is typically carried out in a medium such as tert-butyl methyl ether, with tricaprylmethylammonium chloride and potassium hydrogen phosphate as catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. The choice of reagents, solvents, and catalysts, as well as reaction conditions, are adjusted to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyltetrahydro-4H-thiopyran-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom or the carbon adjacent to the ketone group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions, often in the presence of a base such as sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiopyran derivatives, depending on the specific reagents used.

Mechanism of Action

The mechanism of action of 2,2-Dimethyltetrahydro-4H-thiopyran-4-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

2,2-Dimethyltetrahydro-4H-thiopyran-4-one can be compared with other similar compounds, such as:

    Tetrahydro-4H-thiopyran-4-one: Lacks the two methyl groups at the 2-position, which can affect its reactivity and properties.

    Tetrahydro-4H-pyran-4-one: Contains an oxygen atom instead of sulfur, leading to different chemical behavior and applications.

    2,2-Dimethyltetrahydro-4H-pyran-4-one:

The presence of sulfur in this compound imparts unique properties, such as increased nucleophilicity and potential for forming stable radicals, which can be advantageous in certain applications .

Properties

IUPAC Name

2,2-dimethylthian-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12OS/c1-7(2)5-6(8)3-4-9-7/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAABZONQGGPNCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)CCS1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30301956
Record name 2,2-dimethyltetrahydro-4h-thiopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30301956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2323-13-9
Record name NSC147619
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147619
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2-dimethyltetrahydro-4h-thiopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30301956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The mixture of 6,6-Dimethyl-4-oxo-tetrahydro-thiopyran-3-carboxylic acid methyl ester and 2,2-Dimethyl-4-oxo-tetrahydro-thiopyran-3-carboxylic acid methyl ester (42 g) in 10% aq. H2SO4 solution (1000 mL) was heated at reflux for 70 h. Then the mixture was extracted with Et2O (3×300 mL), the combined organic layer was washed with sat. NaHCO3 (120 mL) and brine (120 mL), dried over Na2SO4 and evaporated under vacuum to give the title compound as a white solid (5.3 g, 17.7%, two steps).
Name
6,6-Dimethyl-4-oxo-tetrahydro-thiopyran-3-carboxylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2,2-Dimethyl-4-oxo-tetrahydro-thiopyran-3-carboxylic acid methyl ester
Quantity
42 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One
Yield
17.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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